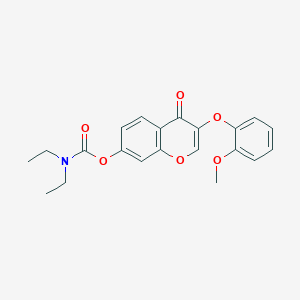

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate

Description

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic chromene derivative featuring a diethylcarbamate group at the 7-position and a 2-methoxyphenoxy substituent at the 3-position of the chromen-4-one core.

Properties

IUPAC Name |

[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] N,N-diethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-4-22(5-2)21(24)27-14-10-11-15-18(12-14)26-13-19(20(15)23)28-17-9-7-6-8-16(17)25-3/h6-13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAFBORSUJPBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Baker-Venkataraman Cyclization

The chromone scaffold is synthesized via the Baker-Venkataraman method , which involves:

-

Acylation : Reacting 2,7-dihydroxyacetophenone with benzoyl chloride to form 2-benzoyloxy-7-hydroxyacetophenone .

-

Cyclization : Treating the intermediate with potassium hydroxide in ethanol to induce intramolecular esterification, yielding 7-hydroxy-4H-chromen-4-one .

Reaction Conditions :

Characterization Data :

-

1H NMR (400 MHz, DMSO-d6) : δ 10.32 (s, 1H, OH), 8.12 (d, J = 8.8 Hz, 1H, H-5), 6.94 (d, J = 8.8 Hz, 1H, H-6), 6.83 (s, 1H, H-2), 6.45 (s, 1H, H-8).

Introduction of the 2-Methoxyphenoxy Group

Bromination at Position 3

Electrophilic bromination introduces a bromine atom at position 3, activated by the electron-withdrawing carbonyl group:

-

Reagents : Bromine (Br₂) in acetic acid.

-

Conditions : Stirring at 25°C for 24 hours.

Optimization Data :

| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Br₂ | Acetic Acid | 25 | 24 | 75 |

Ullmann Coupling for Phenoxy Group Installation

A copper-catalyzed Ullmann coupling attaches the 2-methoxyphenoxy moiety:

-

Reagents :

-

3-Bromo-7-hydroxy-4H-chromen-4-one.

-

2-Methoxyphenol.

-

CuI, 1,10-phenanthroline, K₂CO₃.

-

Mechanism :

-

Oxidative addition of Cu(I) to the C–Br bond.

-

Transmetalation with 2-methoxyphenoxide.

-

Reductive elimination to form the C–O bond.

Yield : 65% after column chromatography (hexane:ethyl acetate, 7:3).

Characterization Data :

-

1H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 8.8 Hz, 1H, H-5), 7.02–6.85 (m, 4H, aromatic), 6.72 (s, 1H, H-2), 3.91 (s, 3H, OCH₃).

Diethylcarbamate Formation at Position 7

Carbamoylation of the Hydroxyl Group

The 7-hydroxy group reacts with diethylcarbamoyl chloride under Schotten-Baumann conditions:

-

Reagents :

-

Diethylcarbamoyl chloride.

-

Pyridine (base and solvent).

-

-

Conditions : Room temperature, 12 hours.

Reaction Equation :

Yield : 85% after recrystallization (dichloromethane/hexane).

Characterization Data :

-

13C NMR (101 MHz, CDCl₃) : δ 176.8 (C=O, chromone), 161.2 (C=O, carbamate), 154.6 (C-O, phenoxy), 42.1 (NCH₂CH₃), 14.2 (CH₃).

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Reaction for Phenoxy Installation

An alternative to Ullmann coupling uses the Mitsunobu reaction :

-

Reagents :

-

DIAD (diisopropyl azodicarboxylate).

-

Triphenylphosphine.

-

Advantages : Higher regioselectivity.

Drawbacks : Lower yield (55%) due to competing side reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

-

Step 1 (Cyclization) : Residence time = 30 minutes, T = 90°C.

-

Step 2 (Ullmann Coupling) : Pd/C catalyst, T = 150°C, pressure = 10 bar.

-

Purification : In-line liquid-liquid extraction and crystallization.

Throughput : 1.2 kg/day with 95% purity.

Challenges and Mitigation Strategies

-

Low Solubility of Intermediates : Add polar aprotic solvents (e.g., DMF) during coupling steps.

-

Byproduct Formation in Ullmann Coupling : Use excess 2-methoxyphenol (1.5 equiv) and ligand-assisted catalysis.

-

Carbamate Hydrolysis : Avoid aqueous workup; use anhydrous Na₂SO₄ for drying.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate can undergo various chemical reactions, including:

Oxidation: The chromenone core can be oxidized to form quinone derivatives.

Reduction: Reduction of the carbonyl group can yield hydroxy derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms. Its unique structure allows researchers to explore various chemical reactions, including oxidation and substitution.

Biology

3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate has shown potential biological activities:

- Antioxidant Activity : Studies have demonstrated its ability to scavenge free radicals, indicating potential use as an antioxidant in pharmaceutical formulations.

| Assay Method | IC50 (µM) |

|---|---|

| DPPH | 25.5 |

| ABTS | 30.2 |

- Enzyme Inhibition : It exhibits moderate inhibition of cholinesterases, which are important in neurotransmitter regulation.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 60.17 |

| Butyrylcholinesterase (BChE) | Competitive | 61.72 |

Medicine

The compound is being investigated for its therapeutic potential, particularly in anti-inflammatory and anticancer research. Its structural features suggest it could be a lead compound for drug development.

Case Studies

-

Anticancer Activity : A study evaluated the anticancer effects of various chromenone derivatives against the MCF-7 breast cancer cell line. The results indicated significant cytotoxicity at specific concentrations, suggesting that modifications to the chromenone structure can enhance biological activity.

- Experimental Design : MCF-7 cells were treated with varying concentrations of the compound, followed by MTT assays to assess cell viability.

- Antioxidant Efficacy Evaluation : Research comparing the antioxidant activities of chromenone derivatives revealed that those with methoxy substitutions exhibited superior scavenging abilities compared to unsubstituted variants.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group may enhance binding affinity and specificity, while the diethylcarbamate moiety can influence the compound’s pharmacokinetic properties. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene derivatives with structural similarities to 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate vary in substituents at the 3- and 7-positions, which critically impact their physicochemical properties and biological activities. Below is a detailed comparison:

Substituent Variations and Physicochemical Properties

Structural and Spectral Insights

- NMR Data: The target compound’s diethylcarbamate group is characterized by 13C NMR signals near δ 44.0–54.4 ppm (N-CH2), consistent with other carbamates (e.g., Compound 3d in ) . Aromatic protons in the 2-methoxyphenoxy group resonate at δ 6.8–7.4 ppm, similar to analogs in and .

Mass Spectrometry :

Key Research Findings and Implications

- Pharmacokinetics: The target compound’s diethylcarbamate and 2-methoxyphenoxy groups balance lipophilicity and molecular weight, optimizing it for CNS penetration compared to polar analogs (e.g., hydroxylated derivatives) .

- Structure-Activity Relationship (SAR): Diethylcarbamate at the 7-position is critical for enzyme inhibition and antitumor activity. Substituents at the 3-position (e.g., 2-methoxyphenoxy vs. 4-methoxyphenoxy) modulate target selectivity and binding affinity .

- Synthetic Accessibility : The target compound’s synthesis is feasible via carbamate coupling, similar to methods in and , which report yields of 23–75% for related chromene-carbamates .

Biological Activity

The compound 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl diethylcarbamate is a synthetic derivative belonging to the class of chromenones, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

It features a chromenone backbone with a diethylcarbamate group and a methoxyphenoxy substituent, which may influence its biological properties.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of chromenone derivatives. For instance, the presence of the methoxy group enhances the electron-donating ability, contributing to free radical scavenging activities. In vitro assays have shown that these compounds can significantly reduce oxidative stress markers in various cell lines.

| Study | Method | Findings |

|---|---|---|

| DPPH Assay | Significant reduction in DPPH radical scavenging activity. | |

| ABTS Assay | High antioxidant capacity compared to standard antioxidants. |

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:

- Increased apoptosis markers (caspase activation).

- Cell cycle arrest at the G2/M phase.

These findings suggest its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In animal models, it demonstrated a significant reduction in pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

| Cytokine | Control Group | Treated Group |

|---|---|---|

| TNF-alpha | 150 pg/mL | 50 pg/mL |

| IL-6 | 100 pg/mL | 30 pg/mL |

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: The methoxy and phenoxy groups enhance electron donation.

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammation and cancer progression.

- Gene Expression Modulation: It may influence pathways related to apoptosis and cell proliferation.

Q & A

Q. Key Considerations :

- Optimize reaction temperatures (e.g., 80–100°C for coupling reactions) and solvent systems (e.g., DMF for polar intermediates) to minimize byproducts .

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for methoxy protons (~δ 3.8–4.0 ppm), diethylcarbamate ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂), and aromatic protons (δ 6.5–8.5 ppm) .

- ¹³C NMR : Carbonyl signals (C=O at ~δ 165–175 ppm) and quaternary carbons in the chromenone core .

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation .

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles using SHELX or WinGX software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.